molecular formula C12H12ClNO2 B5225550 2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-methylacetamide

2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-methylacetamide

Cat. No. B5225550
M. Wt: 237.68 g/mol
InChI Key: PKZLKNYJFPROSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-methylacetamide is a synthetic compound that has been extensively studied for its potential application in scientific research. It is commonly referred to as CMF-3, and it is a benzofuran derivative that has shown promising results in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of CMF-3 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in disease processes. For example, CMF-3 has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning. Additionally, CMF-3 has been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
CMF-3 has been shown to have various biochemical and physiological effects, depending on the specific application. In neuroscience, CMF-3 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, CMF-3 has been shown to have neuroprotective effects, protecting neurons from oxidative stress and other forms of damage. In cancer research, CMF-3 has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, CMF-3 has been shown to have anti-inflammatory effects, which may contribute to its potential as a neuroprotective and anticancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using CMF-3 in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, CMF-3 has been shown to have low toxicity in animal models, making it a relatively safe compound to use in lab experiments. However, one limitation of using CMF-3 is its limited solubility in water, which may make it difficult to use in certain experimental setups. Additionally, the mechanism of action of CMF-3 is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on CMF-3. One potential application is in the development of new drugs for Alzheimer's disease and other neurological disorders. Additionally, CMF-3 may have potential as an anticancer agent, and further studies are needed to determine its efficacy in various cancer types. Finally, the mechanism of action of CMF-3 is not fully understood, and further studies are needed to elucidate the specific pathways and enzymes that are targeted by the compound.

Synthesis Methods

The synthesis of CMF-3 involves the reaction of 5-chloro-6-methyl-1-benzofuran-3-carboxylic acid with N-methylacetamide in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

CMF-3 has been studied for its potential application in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, CMF-3 has been shown to have potential as a neuroprotective agent and has been studied for its ability to inhibit the formation of amyloid-beta plaques, which are associated with Alzheimer's disease. In cancer research, CMF-3 has been studied for its potential as an anticancer agent, with promising results in inhibiting the growth of cancer cells. Additionally, CMF-3 has been studied for its potential use in drug discovery, particularly in the development of new drugs for neurological and psychiatric disorders.

properties

IUPAC Name

2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c1-7-3-11-9(5-10(7)13)8(6-16-11)4-12(15)14-2/h3,5-6H,4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZLKNYJFPROSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=CO2)CC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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